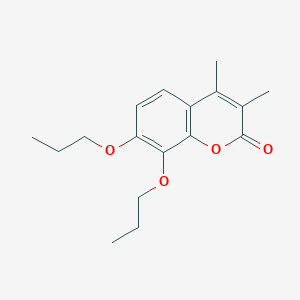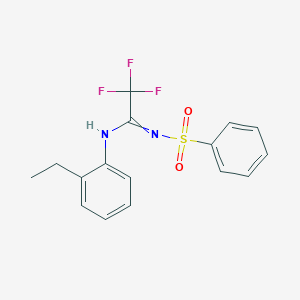![molecular formula C24H21F3N2O3 B284092 N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)
N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway and plays a critical role in the development and function of B cells. Inhibition of BTK has been shown to have therapeutic potential in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mécanisme D'action
TAK-659 works by inhibiting the activity of N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide, which is a key component of the B-cell receptor signaling pathway. This compound plays a critical role in the development and function of B cells, which are a type of white blood cell that produce antibodies to fight infections. Inhibition of this compound prevents the activation of B cells and reduces the production of antibodies, which can be beneficial in diseases where B cells are overactive.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects in preclinical models. In cancer research, TAK-659 has been shown to induce apoptosis (cell death) in B-cell malignancies and inhibit the growth of tumor cells. In autoimmune disorders, TAK-659 has been shown to reduce the production of autoantibodies and inhibit the activation of immune cells. In inflammatory diseases, TAK-659 has been shown to reduce inflammation and improve lung function in models of asthma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of TAK-659 is its high potency and selectivity for N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide. This makes it a useful tool for studying the role of this compound in various diseases and for developing new therapies that target this compound. However, one limitation of TAK-659 is its relatively short half-life, which can make dosing and administration challenging in some experimental settings.
Orientations Futures
There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that target multiple components of the B-cell receptor signaling pathway. Another area of interest is the development of TAK-659 analogs with improved pharmacokinetic properties. Additionally, further research is needed to fully understand the potential therapeutic applications of TAK-659 in various diseases.
Méthodes De Synthèse
The synthesis of TAK-659 involves multiple steps, including the reaction of 2-ethylphenol with 4-chlorobenzoyl chloride to form 4-(2-ethylphenyl)benzoic acid. This intermediate is then reacted with 2-amino-2-(trifluoromethyl)acetic acid ethyl ester to form N-(2-ethylphenyl)-4-(2-oxo-2-(trifluoromethyl)acetylamino)benzoic acid ethyl ester. The final step involves the reaction of this intermediate with 2-(trifluoromethyl)aniline to form TAK-659.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical models and has shown promising results in the treatment of various diseases. In cancer research, TAK-659 has been shown to inhibit the growth of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In autoimmune disorders, TAK-659 has been shown to reduce disease activity in models of rheumatoid arthritis and lupus. In inflammatory diseases, TAK-659 has been shown to reduce inflammation in models of asthma and inflammatory bowel disease.
Propriétés
Formule moléculaire |
C24H21F3N2O3 |
|---|---|
Poids moléculaire |
442.4 g/mol |
Nom IUPAC |
N-(2-ethylphenyl)-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]benzamide |
InChI |
InChI=1S/C24H21F3N2O3/c1-2-16-7-3-5-9-20(16)29-23(31)17-11-13-18(14-12-17)32-15-22(30)28-21-10-6-4-8-19(21)24(25,26)27/h3-14H,2,15H2,1H3,(H,28,30)(H,29,31) |
Clé InChI |
KMVLUBOATILBCB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(F)(F)F |
SMILES canonique |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284009.png)


![N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284019.png)
![N-(3-{(4-chlorophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-ethyl-2-thienyl)benzamide](/img/structure/B284021.png)
![N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284023.png)
![N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284024.png)
![N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide](/img/structure/B284025.png)
![2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide](/img/structure/B284027.png)
![3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284028.png)

![1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284039.png)


